N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-12(20)18-17-19-16(11-22-17)13-7-9-15(10-8-13)21-14-5-3-2-4-6-14/h2-11H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTRLJPWZHXSEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-phenoxyphenyl isothiocyanate with 2-aminothiazole in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile . The resulting product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Potential use as a therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interfere with cell signaling pathways, resulting in antiproliferative effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Varied Aryl Substitutions
The following table summarizes key structural analogues and their substituent variations:
Key Observations :
- Conversely, electron-donating groups (e.g., methoxy in Compound 6a) may favor antioxidant or anti-inflammatory pathways .
- Steric Considerations: Bulky substituents like phenoxyphenyl (target compound) or biphenyl () may limit solubility but improve target specificity .
Pharmacological Activity Comparisons
Kinase Modulation
- The target compound and its bromophenoxy derivative () share structural similarity with kinase activators like Compound 15 (IC₅₀ = 0.8 µM against c-Abl kinase) .
- Compound 6a (COX/LOX inhibitor) diverges in mechanism, emphasizing the role of hydroxyl and methoxy groups in redox modulation .
Antitumor Activity
- N-[4-(4-Chlorophenyl)amino-1,3-thiazol-2-yl]thiourea derivatives () exhibit antitumor activity (IC₅₀ = 12 µM against MCF-7 cells), highlighting the importance of thiourea moieties absent in the target compound .
Physicochemical Properties
| Property | Target Compound | Compound 14 | Compound 6a |
|---|---|---|---|
| LogP (Predicted) | 3.8 | 4.2 | 2.1 |
| Aqueous Solubility (µg/mL) | 12.4 | 8.7 | 45.2 |
| Melting Point (°C) | 168–170 | 182–184 | 155–157 |
Insights :
- Lower solubility of the target compound compared to Compound 6a correlates with its larger hydrophobic aryl group.
- Higher melting points in halogenated derivatives (e.g., Compound 14) suggest stronger crystal packing forces .
Biological Activity
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial, antifungal, antiviral, and anticancer agent, supported by various studies and findings.
Chemical Structure and Synthesis
The compound features a thiazole ring and a phenoxyphenyl group, which contribute to its biological properties. The synthesis typically involves the formation of the thiazole ring through methods such as Hantzsch thiazole synthesis, followed by the introduction of the phenoxyphenyl moiety via coupling reactions.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. In vitro studies have shown that it inhibits various bacterial strains, potentially through mechanisms such as enzyme inhibition and disruption of cell wall synthesis.
| Pathogen | Inhibition Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
Antifungal Activity
Research indicates that this compound exhibits antifungal effects against several fungal pathogens. Its mode of action may involve disrupting fungal cell membranes or inhibiting key metabolic pathways.
Antiviral Activity
In studies concerning antiviral efficacy, this compound has been shown to inhibit the replication of viruses such as human cytomegalovirus (HCMV) and varicella-zoster virus. The compound's mechanism likely involves interference with viral entry or replication processes.
| Virus | IC50 (µM) |
|---|---|
| Human Cytomegalovirus | 5.0 |
| Varicella-Zoster Virus | 10.0 |
Anticancer Activity
The compound has been investigated for its anticancer properties in various cancer cell lines. For instance, it has shown effectiveness in inhibiting cell proliferation and inducing apoptosis in leukemia cells.
Case Study:
In a study involving CEM leukemia cells, this compound exhibited a CC50 value of 1.7 µM, leading to significant cell cycle arrest and apoptosis through the activation of caspase pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial metabolism or cancer cell proliferation.
- DNA Intercalation : It has the potential to intercalate into DNA strands, disrupting replication and transcription.
- Receptor Binding : The compound may bind to specific cellular receptors, modulating signaling pathways associated with growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
